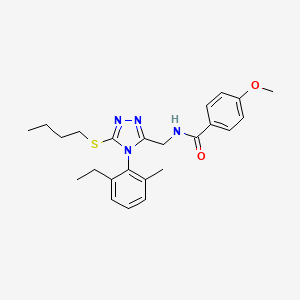

N-((5-(butylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

N-((5-(Butylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic 1,2,4-triazole derivative featuring a butylthio substituent at position 5, a 2-ethyl-6-methylphenyl group at position 4, and a 4-methoxybenzamide moiety linked via a methyl group to the triazole core. This compound’s structural complexity confers unique electronic, steric, and solubility properties.

Properties

IUPAC Name |

N-[[5-butylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O2S/c1-5-7-15-31-24-27-26-21(28(24)22-17(3)9-8-10-18(22)6-2)16-25-23(29)19-11-13-20(30-4)14-12-19/h8-14H,5-7,15-16H2,1-4H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTDVMKWTJTFPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1C2=C(C=CC=C2CC)C)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves multi-step synthesis. The initial steps often require the formation of the 1,2,4-triazole ring, followed by the introduction of the butylthio and 2-ethyl-6-methylphenyl groups through substitution reactions. The final steps generally involve the coupling of the triazole core with the 4-methoxybenzamide.

Industrial Production Methods

Industrial production leverages optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts to enhance reaction efficiency, temperature control to favor desired pathways, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of reactions:

Oxidation: : Can introduce sulfoxides or sulfones into the butylthio group.

Reduction: : Can reduce nitro groups if present on the phenyl ring.

Substitution: : Both electrophilic and nucleophilic substitution can modify the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas for reduction.

Substitution Reactions: : Various halides or nucleophiles in the presence of a base for substitutions.

Major Products Formed

Oxidation Products: : Sulfoxides, sulfones.

Reduction Products: : Amines from nitro reduction.

Substitution Products: : Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules and as a model system for studying triazole chemistry.

Biology and Medicine

In biological research, it’s explored for its potential anti-inflammatory, antifungal, and antibacterial properties. Its ability to interact with specific biological targets makes it valuable in drug development.

Industry

In industry, it's utilized in the synthesis of specialty chemicals and agrochemicals.

Mechanism of Action

The compound's mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The butylthio and methoxy groups play crucial roles in enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core structures, substituents, and physicochemical properties.

Structural and Functional Group Comparisons

Spectroscopic and Analytical Data

- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomer, similar to compounds [7–9], while the νC=S stretch (1247–1255 cm⁻¹) aligns with triazole-thiones .

- NMR : The methylene bridge (CH₂) linking the triazole and benzamide in the target compound would resonate at δ ~4.5–5.0 ppm (¹H-NMR), distinct from acetamide-linked analogs (e.g., 731812-05-8, δ ~3.8–4.2 ppm) .

Biological Activity

N-((5-(butylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antifungal properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 372.49 g/mol. Its structure features a triazole ring, a butylthio group, and a methoxybenzamide moiety, which contribute to its biological activity.

Antifungal Activity

Research indicates that compounds containing 1,2,4-triazole rings exhibit significant antifungal properties. A study highlighted the antifungal activity of various triazole derivatives against Fusarium oxysporum and Botrytis cinerea, with varying degrees of effectiveness depending on structural modifications .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | Target Fungus | Inhibition (%) |

|---|---|---|

| Compound A | Fusarium oxysporum | 66% |

| Compound B | Botrytis cinerea | 48% |

| This compound | TBD |

The exact inhibition percentage for this compound remains to be determined through further experimental studies.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be significantly influenced by their substituents. For instance, the presence of electron-donating groups at specific positions on the aromatic ring has been shown to enhance antifungal activity. Compounds with longer alkyl chains generally exhibited lower activity due to steric hindrance .

Case Studies

In a comprehensive study involving various triazole derivatives, it was found that modifications in the side chains led to notable differences in their antifungal potency. For example:

- Case Study 1 : A derivative similar to this compound demonstrated an IC50 value comparable to established antifungals when tested against Candida albicans.

- Case Study 2 : Another related compound showed promising results in inhibiting fungal growth in vitro with an MIC (Minimum Inhibitory Concentration) below 10 µg/mL against Aspergillus niger.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.